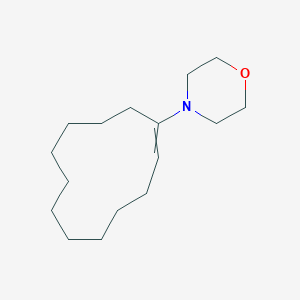
1-Morpholino-1-cyclododecene
描述
1-Morpholino-1-cyclododecene is an organic compound with the molecular formula C16H29NO. It is a morpholine derivative where the morpholine ring is fused to a cyclododecene ring.
准备方法
1-Morpholino-1-cyclododecene can be synthesized through the reaction of cyclododecanone with morpholine in the presence of an acid catalyst. The reaction typically involves the following steps :
Reactants: Cyclododecanone and morpholine.
Catalyst: Para-toluene sulfonic acid.
Solvent: Toluene.
Reaction Conditions: The reaction mixture is heated under reflux conditions to facilitate the formation of this compound.
The reaction can be represented as:
Cyclododecanone+MorpholinePara-toluene sulfonic acidthis compound
化学反应分析
1-Morpholino-1-cyclododecene undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Some common reactions include:
Oxidation: The compound can be oxidized to form corresponding oxides using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced morpholine derivatives.
Substitution: The morpholine ring can undergo substitution reactions with halogens or other electrophiles to form substituted derivatives.
科学研究应用
1-Morpholino-1-cyclododecene has several applications in scientific research :
Chemistry: It is used as a building block in the synthesis of various organic compounds and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other industrial compounds.
作用机制
The mechanism of action of 1-Morpholino-1-cyclododecene involves its interaction with specific molecular targets and pathways . The compound can bind to enzymes and proteins, affecting their activity and function. This interaction can lead to various biological effects, including inhibition or activation of specific pathways.
相似化合物的比较
1-Morpholino-1-cyclododecene can be compared with other morpholine derivatives and cyclododecene compounds . Some similar compounds include:
4-(1-Cyclododecen-1-yl)morpholine: Similar in structure but with different substituents on the morpholine ring.
Cyclododecane, morpholine derivative: Another morpholine derivative with a cyclododecane ring.
Morpholine-containing compounds: Various compounds containing the morpholine ring, such as morpholine itself, thiomorpholine, and their derivatives.
This compound is unique due to its specific ring structure and the presence of both morpholine and cyclododecene moieties, which confer distinct chemical and biological properties.
属性
分子式 |
C16H29NO |
|---|---|
分子量 |
251.41 g/mol |
IUPAC 名称 |
4-(cyclododecen-1-yl)morpholine |
InChI |
InChI=1S/C16H29NO/c1-2-4-6-8-10-16(11-9-7-5-3-1)17-12-14-18-15-13-17/h10H,1-9,11-15H2 |
InChI 键 |
SZTBSJOMNRSBGA-UHFFFAOYSA-N |
规范 SMILES |
C1CCCCCC(=CCCCC1)N2CCOCC2 |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














